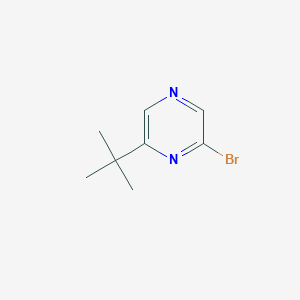

2-Bromo-6-tert-butyl-pyrazine

Description

2-Bromo-6-tert-butyl-pyrazine is a brominated pyrazine derivative featuring a tert-butyl substituent at the 6-position and a bromine atom at the 2-position. Pyrazines are nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability.

Properties

IUPAC Name |

2-bromo-6-tert-butylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZHRKNQRIZZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286878 | |

| Record name | 2-Bromo-6-(1,1-dimethylethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142195-62-7 | |

| Record name | 2-Bromo-6-(1,1-dimethylethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142195-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(1,1-dimethylethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-tert-butyl-pyrazine can be achieved through several methods. One common approach involves the bromination of 6-tert-butyl-pyrazine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position on the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-tert-butyl-pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 2-azido-6-tert-butyl-pyrazine or 2-cyano-6-tert-butyl-pyrazine can be formed.

Coupling Products: Various biaryl or diaryl compounds can be synthesized through coupling reactions.

Oxidation and Reduction Products: Different pyrazine derivatives with altered oxidation states can be obtained.

Scientific Research Applications

2-Bromo-6-tert-butyl-pyrazine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: Researchers use it to study the interactions of pyrazine derivatives with biological systems, including their potential antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of 2-Bromo-6-tert-butyl-pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for these targets, affecting its biological activity. The pyrazine ring can also participate in various biochemical pathways, modulating the compound’s overall effect.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group distinguishes 2-Bromo-6-tert-butyl-pyrazine from related bromopyrazines. Key comparisons include:

*Estimated based on molecular formula (C8H10BrN3).

- Steric Effects : The bulky tert-butyl group may hinder intermolecular interactions or enzyme binding, as seen in carboxamide derivatives with reduced IC50 values compared to less bulky analogs .

Key Research Findings

Steric vs. Electronic Effects : The tert-butyl group primarily influences steric interactions, while bromine and electron-withdrawing groups (e.g., trifluoroethoxy) modulate electronic properties. For example, 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine may exhibit stronger dipole interactions than tert-butyl analogs .

Synthetic Yields : Diarylation of bromopyrazines (e.g., thiophene coupling) achieves 52–94% yields, whereas tert-butyl introduction may require optimized conditions to avoid steric hindrance .

Crystallography : Bromopyrazines like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine exhibit dihedral angles (16.2°) between aromatic systems, which could influence packing and solubility .

Biological Activity

2-Bromo-6-tert-butyl-pyrazine is a pyrazine derivative that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by a bromine atom and a bulky tert-butyl group, influences its biological activity and interaction with molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 229.09 g/mol

- Melting Point : Data not specified in the literature.

The presence of the bromine atom enhances electrophilicity, while the tert-butyl group contributes to steric hindrance, potentially affecting the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom may facilitate specific binding interactions, while the tert-butyl group can modulate the compound's lipophilicity and overall pharmacokinetic properties. The pyrazine ring is known to participate in several biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays using cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| HeLa | 9.22 ± 0.17 | G1 phase arrest |

| MCF-7 | 8.47 ± 0.18 | Sub-G1 phase arrest |

| Jurkat | 4.64 ± 0.08 | Significant inhibition |

The compound demonstrated significant cytotoxicity across all tested cell lines, with the most potent effects observed in Jurkat cells, indicating its potential as an anticancer agent targeting specific signaling pathways involved in tumor progression .

Case Studies and Research Findings

- Antimycobacterial Activity : A study reported that derivatives of pyrazine compounds, including those similar to this compound, exhibited significant activity against Mycobacterium tuberculosis. The structural modifications enhanced their efficacy against drug-resistant strains .

- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound could inhibit key enzymes involved in cancer cell proliferation and survival pathways. This was supported by molecular docking studies indicating favorable binding interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.